Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester
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Overview
Description
Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester is an organic compound that belongs to the class of amino acid esters It is a derivative of alanine, where the amino group is substituted with a 2-methyl-3-(P-methylphenyl) group, and the carboxyl group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester typically involves the esterification of the corresponding amino acid with ethanol in the presence of an acid catalyst. One common method is the reaction of the amino acid with ethanol and trimethylchlorosilane at room temperature, which provides good to excellent yields . Other methods include the use of protic acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or reagents like thionyl chloride and 2,2-dimethoxypropane .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of ion-exchange resins like Amberlyst™-15 can also be employed for the esterification process .
Chemical Reactions Analysis
Types of Reactions
Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical research.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Alanine, methyl ester: A simpler ester derivative of alanine.
Alanine, ethyl ester: Another ester derivative with a different alkyl group.
Phenylalanine, ethyl ester: An ester derivative of phenylalanine with a similar aromatic group.
Uniqueness
Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester is unique due to the presence of the 2-methyl-3-(P-methylphenyl) group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-methyl-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)13(3,14)9-11-7-5-10(2)6-8-11/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1 |
InChI Key |
CTXNJNQMBCIPLX-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC=C(C=C1)C)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C)N |
Origin of Product |
United States |
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